![molecular formula C22H18F3N3O3S2 B2430685 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 877655-25-9](/img/structure/B2430685.png)
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It features a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene and a pyrimidine ring . This core is substituted with various functional groups, including a methoxyphenyl group, a trifluoromethylphenyl group, and an acetamide group .
Synthesis Analysis
The synthesis of similar thieno[3,2-d]pyrimidine derivatives has been reported in the literature . These compounds can be synthesized via structural modifications of tazemetostat, a known EZH2 inhibitor . An efficient approach to quinazolin-4(3H)-ones, which are structurally related to your compound, has been developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the different heteroatoms introduced into the ancillary ligands . The presence of the methoxyphenyl, trifluoromethylphenyl, and acetamide groups would also contribute to the overall molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the thieno[3,2-d]pyrimidine core and the various substituents . For instance, the thiol substrate could promote the dehydroaromatization step in the synthesis of related compounds .Scientific Research Applications
Other Pharmacological Activities
Researchers should explore additional activities, such as inhibitory effects on DNA gyrase enzymes, potential interactions with neurotransmitter receptors, or any other relevant biological targets.
References:
Mohamed A. Mohamed Teleb, Ahmed E. M. Mekky, Sherif M. H. Sanad. “3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidin‐4(3H)‐one hybrids.” Chemistry Department, Faculty of Science, Cairo University. Read more
“Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease.” Journal of Medicinal Chemistry. Read more
“A Potent Tyrosinase Inhibitor, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c).” Molecules. Read more
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions could involve further optimization and evaluation of this compound and similar thieno[3,2-d]pyrimidine derivatives as potential antitumor agents . Additionally, the development of more efficient synthesis methods and the exploration of other potential biological activities could also be areas of interest .
properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-31-14-6-4-5-13(11-14)28-20(30)19-17(9-10-32-19)27-21(28)33-12-18(29)26-16-8-3-2-7-15(16)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJUSHGWODKKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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